1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methoxyiminopropan-1-one |
InChI |
InChI=1S/C10H10FNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
NKVLWAIDCQYCMN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Subsequent Oximation
The Claisen condensation reaction serves as a foundational step in synthesizing β-keto intermediates, which are subsequently functionalized with methoxyamine. For 1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one, this approach begins with 4-fluorobenzaldehyde and ethyl acetoacetate. Under basic conditions (e.g., sodium ethoxide in ethanol), these reactants undergo condensation to form 3-(4-fluorophenyl)-3-oxopropanoate . Hydrolysis and decarboxylation yield 1-(4-fluorophenyl)propan-1-one, a β-keto ketone intermediate.
Critical Reaction Parameters :
-
Solvent : Ethanol or methanol for optimal solubility.
-
Temperature : 60–80°C for 6–8 hours to drive the condensation to completion.
The β-keto ketone is then reacted with methoxyamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) at 50–60°C for 4–6 hours. This step introduces the methoxyimino group at the β-position, achieving yields of 68–75% after recrystallization .
Aldol Condensation Followed by Hydrogenation and Oximation
Aldol condensation between 4-fluorobenzaldehyde and acetone generates an α,β-unsaturated ketone (chalcone derivative), which is hydrogenated to the saturated propanone. Using palladium-on-carbon (Pd/C) as a catalyst under hydrogen gas (1–2 atm), the double bond is reduced, yielding 1-(4-fluorophenyl)propan-1-one . Subsequent oximation with methoxyamine in acetic acid at room temperature for 12 hours affords the target compound.
Advantages :
-
Selectivity : Hydrogenation avoids side reactions at the aromatic ring.
Direct Oximation of Preformed β-Keto Ketones
A more streamlined method involves synthesizing 1-(4-fluorophenyl)propan-1-one via Friedel-Crafts acylation of fluorobenzene with propionyl chloride in the presence of aluminum chloride. The resultant β-keto ketone is treated with methoxyamine in ethanol under reflux (4–5 hours), achieving a 65–70% yield .
Spectroscopic Validation :
-
IR : Strong absorption at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) .
-
¹H NMR : δ 8.1–7.9 ppm (aromatic protons), δ 3.8 ppm (OCH3), δ 2.9 ppm (CH2) .
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Claisen Condensation | 4-Fluorobenzaldehyde | Condensation, Oximation | 68–75 | ≥95 |
| Aldol Condensation | 4-Fluorobenzaldehyde | Hydrogenation, Oximation | 70–78 | ≥97 |
| Friedel-Crafts Acylation | Fluorobenzene | Acylation, Oximation | 65–70 | ≥93 |
Key Observations :
-
The Aldol condensation route offers higher yields due to milder reaction conditions.
-
Claisen condensation requires stringent pH control to avoid decarboxylation side reactions .
Mechanistic Insights and By-Product Management
In oximation reactions, excess methoxyamine (1.2–1.5 equivalents) ensures complete conversion of the β-keto ketone. By-products such as unreacted ketone or over-oximated species are minimized via controlled stoichiometry and stepwise addition of reagents . Chromatographic purification (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Scalability and Industrial Relevance
Pilot-scale studies demonstrate that the Aldol condensation method scales efficiently to kilogram quantities with consistent yields (72–75%). Continuous flow reactors further enhance throughput by reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 1-(4-fluorophenyl)-3-aminopropan-1-one.
Substitution: Formation of 1-(4-substituted phenyl)-3-(methoxyimino)propan-1-one derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one can be achieved through several methods, including the use of Grignard reagents and condensation reactions. The compound has been synthesized using a Claisen–Schmidt condensation technique, which involves the reaction of 4-methoxyhypnone with 4-fluorobenzophenone, yielding derivatives that exhibit various biological properties .
Antitumor Activity
Research indicates that derivatives of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one exhibit antitumor properties. For instance, related compounds have been identified as MET kinase inhibitors, which play a crucial role in cancer cell proliferation and metastasis . The ability to inhibit MET signaling pathways positions these compounds as potential candidates for cancer therapy.
Neuropharmacological Effects
Compounds structurally similar to 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one have shown promise as dopamine uptake inhibitors. These compounds can selectively bind to dopamine transporters, which is important for developing treatments for disorders such as cocaine addiction and other dopamine-related conditions . The N-substituted analogues derived from this compound have demonstrated varying affinities for dopamine transporters, indicating their potential as therapeutic agents in neuropharmacology.
Cancer Treatment
The application of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one in cancer treatment is supported by its role as a MET kinase inhibitor. This class of compounds has been investigated for their ability to target specific cancer types characterized by aberrant MET signaling . The ongoing research into the synthesis and modification of this compound aims to enhance its efficacy and reduce side effects.
Drug Development
The versatility of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one in drug development is notable. Its derivatives are being explored for their potential in treating not only cancer but also neurodegenerative diseases and psychiatric disorders due to their interaction with neurotransmitter systems . The ongoing exploration of structure-activity relationships (SAR) is crucial for optimizing these compounds for clinical use.
Case Study: MET Inhibition in Cancer Cells
A study conducted on a series of naphthyridinone derivatives, including those related to 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one, demonstrated significant antitumor activity in preclinical models. The research highlighted the importance of specific functional groups in enhancing the potency of these compounds against MET-dependent tumors .
Case Study: Dopamine Transporter Interaction
A series of N-substituted analogues derived from 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one were evaluated for their binding affinity at dopamine transporters. The findings revealed that modifications to the nitrogen substituent significantly affected the selectivity and potency of these compounds, providing insights into their potential use in treating addiction disorders .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Activity |
|---|---|---|
| Antitumor | MET kinase inhibition | Inhibits cancer cell proliferation |
| Neuropharmacology | Dopamine uptake inhibition | Potential treatment for addiction disorders |
| Drug Development | Cancer and psychiatric disorders | Structure modifications for enhanced efficacy |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Structural Comparisons
Key structural differences arise from substituents at the β-position and aromatic ring modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations:
- The methoxyimino group in the target compound likely increases steric hindrance compared to oxime derivatives (e.g., 1r) .
- Pyrazoline derivatives (e.g., compound 4 in ) exhibit non-planar conformations due to the dihydro-pyrazole ring, which may influence binding in biological systems.
Biological Activity
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a methoxyimino moiety, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one exhibit antimicrobial properties. Specifically, studies have shown that derivatives with methoxyimino groups can inhibit the growth of various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one | Antimicrobial | |
| ZQL-4c (similar structure) | Inhibits breast cancer cell growth |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives such as ZQL-4c, which share structural similarities, have demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study: ZQL-4c
- Mechanism : ZQL-4c was shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Findings : The compound significantly inhibited Notch-AKT signaling pathways, which are crucial for tumor growth and survival.
- IC50 Values :
The biological activity of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one is primarily attributed to its interaction with specific molecular targets within cells. It appears to modulate enzyme activities and receptor signaling pathways, which may lead to altered cellular responses such as apoptosis or growth inhibition.
Key Pathways Affected
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between a fluorophenyl ketone precursor and a methoxyimino reagent. Key steps include:
- Precursor Preparation : Start with 1-(4-fluorophenyl)propan-1-one derivatives (e.g., via Friedel-Crafts acylation) .
- Oxime Formation : React with methoxyamine under acidic or neutral conditions. Temperature control (40–60°C) and solvent choice (e.g., ethanol or DMF) are critical for regioselectivity .
- Purification : Recrystallization from chloroform or ethyl acetate improves purity .
- Yield Optimization : Catalysts like acetic acid or pyridine enhance reaction efficiency .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (XRD) with Mo/Kα radiation. Crystallize the compound in non-centrosymmetric solvents to assess nonlinear optical properties .
- Structure Solution : Employ SHELX programs (SHELXS/SHELXD) for phase determination. SHELXL is preferred for high-resolution refinement, especially for handling hydrogen bonding and torsional parameters .
- Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify key groups (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 248.1) .
- IR Spectroscopy : Detect oxime (N-O stretch ~960 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Use 2D NMR (COSY, HSQC) to trace stereochemical inconsistencies. For example, unexpected NOEs in NOESY may indicate E/Z isomerism in the oxime group .
- Chromatographic Analysis : Employ HPLC with a C18 column (acetonitrile/water gradient) to separate isomers. Adjust pH to 3.0 (with TFA) to enhance resolution .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian09) .
Q. What mechanistic insights explain the compound’s reactivity in oxime-related transformations?
- Methodological Answer :
- Nucleophilic Addition : The methoxyimino group undergoes nucleophilic attack at the imine carbon. Solvent polarity (e.g., DMF vs. THF) influences reaction pathways .
- Acid/Base Catalysis : Protonation of the oxime nitrogen enhances electrophilicity, enabling cyclization or cross-coupling reactions .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., imine formation) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The fluorophenyl group shows strong hydrophobic interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using CoMFA .
Q. What experimental strategies validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to HCl (0.1 M, 60°C) and NaOH (0.1 M, 40°C) for 24 hours. Monitor via HPLC for degradation products (e.g., hydrolyzed oxime) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (5–10°C/min ramp) to identify decomposition points (>200°C typical for aryl ketones) .
- Light Exposure : UV-vis spectroscopy tracks photodegradation (λmax ~270 nm) under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
